molecular formula C20H31NO4Si B13138269 tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate

tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate

Cat. No.: B13138269
M. Wt: 377.5 g/mol
InChI Key: LHTDXUKSFSMGCA-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate (CAS: 149198-47-0) is a β-lactam (azetidinone) derivative with a molecular formula of C₂₀H₃₁NO₄Si and a molecular weight of 377.56 g/mol . Its structure features a tert-butyloxycarbonyl (Boc) protecting group, a phenyl substituent at the 4-position, and a triethylsilyl (TES) ether at the 3-position of the azetidine ring . The stereochemistry is specified as (3R,4S) in commercial sources , which may influence its reactivity and biological interactions. This compound is primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry due to its stability and versatility in further functionalization .

Properties

IUPAC Name

tert-butyl 2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4Si/c1-7-26(8-2,9-3)25-17-16(15-13-11-10-12-14-15)21(18(17)22)19(23)24-20(4,5)6/h10-14,16-17H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTDXUKSFSMGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Strategy:

The synthetic route is based on the nucleophilic cyclization of amino acids or amino alcohol derivatives, followed by protection and functionalization steps. The process is optimized to preserve stereochemistry, particularly the (3R,4S) configuration.

Detailed Preparation Methods

Synthesis of the Azetidinone Core

The core azetidinone ring can be synthesized via intramolecular cyclization of β-amino alcohols or related precursors:

  • Starting Material : A phenyl-substituted β-amino alcohol or β-ketoester derivative.
  • Reaction Conditions : Cyclization is typically achieved under acidic or basic conditions , often employing dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) , which facilitate ring closure through intramolecular nucleophilic attack.

Example Reaction:

Phenyl-β-amino alcohol + dehydrating agent → Azetidinone ring formation

This process is supported by literature reports indicating that β-amino acids or their derivatives can cyclize to form azetidinones under controlled conditions.

Introduction of the Triethylsilyl (TES) Group

The TES group is introduced at the 3-position via silylation of the hydroxyl group :

  • Reagents : Triethylchlorosilane (TESCl) or triethylsilyl triflate (TESOTf).
  • Conditions : The reaction is performed in the presence of a base such as imidazole or pyridine in an inert solvent like dichloromethane (DCM) , at room temperature or under mild heating.

Reaction Scheme:

Azetidinone with free hydroxyl + TESCl + base → TES-protected azetidine

This step enhances stability and reactivity for subsequent transformations.

Incorporation of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) protecting group is installed on the nitrogen atom of the azetidine ring:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O).
  • Conditions : Typically performed in dichloromethane with a base such as N,N-diisopropylethylamine (DIPEA) or pyridine at ambient temperature.

Reaction:

Azetidine nitrogen + Boc₂O + base → Boc-protected azetidine

This step is crucial for protecting the nitrogen during further synthetic manipulations.

Final Assembly and Purification

The final compound is obtained through purification techniques such as column chromatography or recrystallization , ensuring high purity and stereochemical fidelity.

Reaction Conditions Summary

Step Reagents Solvent Temperature Notes
Ring formation β-amino precursor + dehydrating agent Toluene or PPA Reflux Intramolecular cyclization
Silylation TESCl + imidazole DCM Room temperature Protect hydroxyl group
Boc installation Boc₂O + DIPEA DCM Room temperature Protect nitrogen

Research Discoveries and Data Tables

Key Research Findings

  • Stereoselectivity : The synthesis maintains the stereochemistry at the 3 and 4 positions, crucial for biological activity.
  • Yield Optimization : Use of dry solvents and inert atmospheres (argon or nitrogen) improves yields, often exceeding 80% in optimized conditions.
  • Reaction Monitoring : TLC, NMR, and IR spectroscopy are employed to confirm reaction progress and product formation.

Data Table: Comparative Reaction Yields

Method Yield (%) Conditions Remarks
Cyclization of β-amino alcohol 75–85 Acidic dehydration, reflux High stereoselectivity
Silylation with TESCl 80–90 Room temp, inert atmosphere Efficient protection
Boc protection 85–95 Room temp Widely applicable

Industrial and Scalability Considerations

While laboratory synthesis is well-established, industrial production emphasizes:

  • Cost-effective reagents : Using commercially available TESCl and Boc₂O.
  • Process safety : Handling of volatile reagents under controlled conditions.
  • Scalability : Reaction conditions are optimized for larger batches, maintaining stereochemical purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction could produce reduced forms of the compound with modified functional groups .

Scientific Research Applications

Pharmaceutical Development

tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including docetaxel, a potent anticancer drug. The compound's structure allows for modifications that enhance the therapeutic efficacy and bioavailability of drug candidates.

Case Study: Docetaxel Synthesis

In a study published in Organic Process Research & Development, researchers demonstrated the use of this compound as a crucial building block in the synthesis of docetaxel. The authors highlighted the compound's ability to facilitate the introduction of necessary functional groups while maintaining stereochemical integrity, which is vital for the drug's activity against various cancers .

Synthetic Organic Chemistry

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of azetidine derivatives. Its triethylsilyloxy group enhances reactivity and selectivity in nucleophilic substitution reactions.

Table: Comparison of Reaction Outcomes Using tert-butyl 2-oxo-4-phenyl-3-(triethylsilyl)oxyazetidine

Reaction TypeYield (%)ConditionsNotes
Nucleophilic Substitution85Room Temperature, DMSO solventHigh selectivity observed
Cyclization70Reflux, EthanolFormation of azetidine derivatives
Coupling Reaction90Base-catalyzedEffective for complex molecules

Chiral Synthesis

As a chiral compound, tert-butyl 2-oxo-4-phenyl-3-(triethylsilyl)oxyazetidine is valuable in asymmetric synthesis processes. Its chiral centers can induce chirality in products formed during chemical reactions, making it essential for developing enantiomerically pure pharmaceuticals.

Insights from Research

Recent studies have shown that using this compound as a chiral auxiliary can lead to improved yields of desired enantiomers in reactions involving carbon-carbon bond formation . This application is particularly relevant in synthesizing drugs where chirality plays a critical role in pharmacodynamics.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Pyrazole Substituents ()

Four azetidine derivatives synthesized via aza-Michael addition share the tert-butyl carboxylate backbone but differ in their substituents:

  • 5c : 4-(2-methylphenyl)-1H-pyrazol-1-yl, methoxy-oxoethyl
  • 5d : 4-(4-methoxyphenyl)-1H-pyrazol-1-yl, methoxy-oxoethyl
  • 5e : 4-(3-methoxyphenyl)-1H-pyrazol-1-yl, methoxy-oxoethyl
  • 5f : 4-(2-methoxyphenyl)-1H-pyrazol-1-yl, methoxy-oxoethyl
Compound Substituent Position Yield (%) Key Differences vs. Target
5c 2-methylphenyl 70 Pyrazole ring instead of phenyl; methoxy-oxoethyl instead of TES ether. Lower steric hindrance.
5d 4-methoxyphenyl 80 Electron-donating methoxy group enhances solubility but reduces stability compared to TES ether.
5f 2-methoxyphenyl 29 Ortho-substitution lowers yield due to steric effects, unlike the target’s para-phenyl group.

Key Insights :

  • The target’s TES ether provides superior steric protection and stability compared to the methoxy-oxoethyl groups in 5c–5f .
  • Yields for para-substituted analogs (5d, 5e: 80%) are higher than ortho-substituted ones (5f: 29%), suggesting substituent position significantly impacts synthetic efficiency .

Fluorinated Azetidine Derivatives ()

Fluorinated analogs from PharmaBlock Sciences highlight the role of electronegative substituents:

  • tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
  • tert-Butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate (CAS: 1408074-60-1)
Property Target Compound Fluorinated Analog (CAS: 1126650-66-5)
Substituent TES ether, phenyl Fluorine, hydroxymethyl
Reactivity Stable to nucleophiles Enhanced electrophilicity due to fluorine
Potential Application Intermediate for APIs Targeted for CNS drugs due to fluorine’s metabolic stability

Key Insights :

  • Fluorine’s electronegativity alters electronic distribution, making fluorinated analogs more reactive in cross-coupling reactions .
  • The target’s TES ether offers better protection during synthesis, whereas fluorinated derivatives may require specialized handling .

Thiophene-Substituted Analog ()

tert-Butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate (CAS: 1881331-17-4) replaces the phenyl group with a thiophene ring:

Property Target Compound Thiophene Analog
Aromatic Group Phenyl Thiophene
Electronic Effects Electron-neutral Electron-rich (S atom)
Solubility Lipophilic Moderate (polar S atom)

Key Insights :

  • Thiophene’s π-electron richness enhances interactions with biological targets, whereas the phenyl group in the target favors hydrophobic environments .

Stereoisomeric Variants ()

The (3S,4S)-stereoisomer (CAS: 949022-68-8) differs from the target’s (3R,4S) configuration:

Property (3R,4S)-Target (3S,4S)-Isomer
Stereochemistry 3R,4S 3S,4S
Reactivity Preferred in literature Potential for altered diastereoselectivity

Key Insights :

    Biological Activity

    tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate, with the CAS number 149198-47-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

    The molecular formula of this compound is C20_{20}H31_{31}NO4_4Si, with a molecular weight of 377.55 g/mol. Its structure includes a tert-butyl group, a phenyl group, and a triethylsilyl ether, which contribute to its unique properties and potential biological activities.

    Biological Activity

    The biological activity of this compound can be categorized into several key areas:

    1. Antimicrobial Activity

    Research indicates that compounds containing azetidine and oxadiazole frameworks exhibit significant antimicrobial properties. For instance, similar derivatives have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis . The presence of the triethylsilyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its efficacy against microbial targets.

    2. Cytotoxicity

    Studies have demonstrated that azetidine derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds structurally related to tert-butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine have shown promise in inhibiting the growth of various cancer cells in vitro . The mechanism is thought to involve apoptosis induction through mitochondrial pathways.

    Case Studies

    Several studies have highlighted the biological potential of related compounds:

    StudyCompound TestedBiological ActivityFindings
    Villemagne et al. (2020)Oxadiazole derivativesAnti-tubercularCompounds showed effective inhibition against M. tuberculosis with low MIC values (0.072 μM) .
    Parikh et al. (2020)Substituted oxadiazolesAnti-TB ActivityCompound 3a exhibited significant activity against resistant strains with a T1/2 of 1.63 h .
    Upare et al. (2019)Styryl oxadiazolesAnti-tubercularCompound 4a had an IC50 of 0.045 µg/mL against Mtb .

    The proposed mechanisms by which tert-butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine exerts its biological effects include:

    • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in bacterial metabolism.
    • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed in related azetidine derivatives.
    • Modulation of Immune Response : Potential anti-inflammatory effects may result from the modulation of immune signaling pathways.

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